1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-7-(3-methylbenzyl)-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives in Drug Discovery
Purine derivatives have been extensively studied for their pharmacological properties, especially as adenosine receptor antagonists and monoamine oxidase inhibitors. For instance, 8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their ability to inhibit monoamine oxidases, with potent dual-target-directed A1/A2A adenosine receptor antagonists identified among them (Brunschweiger et al., 2014). These findings suggest that specific structural modifications in purine derivatives can lead to the development of potential therapeutic agents for neurodegenerative diseases.
Molecular Interaction and Binding Analysis
The topology of interactions in pharmaceutically relevant polymorphs of methylxanthines (including caffeine and theobromine) has been studied through a combined experimental and computational approach. This research sheds light on the intricate intermolecular interactions within crystals and their implications for binding to biological targets, providing a foundation for understanding how similar purine derivatives might interact with various receptors in the body (Latosińska et al., 2014).
Synthesis and Characterization
The synthesis and characterization of mixed ligand-metal complexes of purine derivatives, including 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, highlight the utility of these compounds in forming complex structures with potential applications in material science and catalysis (Shaker, 2011). Such studies underscore the versatility of purine derivatives in creating novel compounds with unique physical and chemical properties.
Antioxidant Activity and DNA Cleavage
Research on coumarin-purine hybrids demonstrates the antioxidant activity and DNA cleavage potential of these compounds, with specific derivatives showing significant DPPH scavenging activity. This indicates the potential of purine derivatives in developing antioxidant agents and studying their interaction with biological macromolecules (Mangasuli et al., 2019).
Properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-8-7-11-18(14-16)15-27-19-20(25(2)23(29)26(3)21(19)28)24-22(27)30-13-12-17-9-5-4-6-10-17/h4-11,14H,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTGQRYJJJBZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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